

Phenylselenenyl Chloride: A Spectroscopic Deep Dive for Researchers

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Compound of Interest

Compound Name: Phenylselenenyl chloride

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This technical guide provides a comprehensive overview of the key spectroscopic data for **phenylselenenyl chloride** ($\text{C}_6\text{H}_5\text{SeCl}$), a vital reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its use in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **phenylselenenyl chloride**. While experimental ^1H NMR data is available, specific assignments and comprehensive data for ^{13}C NMR, ^{77}Se NMR, IR, and MS are based on typical values observed for structurally similar organoselenium compounds due to the limited availability of fully characterized data in the public domain.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) [ppm]	Multiplicity	Assignment (Predicted)	Coupling Constant (J) [Hz] (Predicted)
~7.8 (Predicted)	Doublet of doublets	Ortho-protons (2H)	$J(H,H) \approx 7-8$, $J(H,H) \approx 1-2$
~7.4 (Predicted)	Triplet	Para-proton (1H)	$J(H,H) \approx 7-8$
~7.3 (Predicted)	Triplet of doublets	Meta-protons (2H)	$J(H,H) \approx 7-8$, $J(H,H) \approx 1-2$

Note: The phenyl protons of **phenylselenyl chloride** exhibit a complex splitting pattern. The downfield shift of the ortho-protons is attributed to the electron-withdrawing nature of the selenium atom.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) [ppm]	Assignment
~135	C-ortho
~130	C-para
~129	C-meta
~128	C-ipso

Note: The chemical shifts are estimations based on related phenylseleno compounds. The ipso-carbon, directly attached to the selenium, is expected to be significantly deshielded.

Table 3: ^{77}Se NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) [ppm]
600 - 700

Note: The ^{77}Se chemical shift is highly sensitive to the electronic environment of the selenium atom. For **phenylselenyl chloride**, a shift in the range of 600-700 ppm is anticipated, relative to a standard like dimethyl selenide.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100-3000	Aromatic C-H stretch	Medium
~1580	Aromatic C=C stretch	Medium
~740	C-H out-of-plane bend (monosubstituted)	Strong
~690	C-H out-of-plane bend (monosubstituted)	Strong
~500-400	Se-Cl stretch	Medium-Strong

Note: The IR spectrum is expected to be dominated by the characteristic absorptions of the phenyl group and the Se-Cl bond.

Table 5: Mass Spectrometry (MS) Data (Predicted)

m/z	Ion	Relative Intensity (Predicted)
192	[C ₆ H ₅ ⁷⁷ SeCl] ⁺ (Molecular Ion)	High
157	[C ₆ H ₅ Se] ⁺	High (likely base peak)
77	[C ₆ H ₅] ⁺	Medium

Note: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of selenium and chlorine isotopes. The most abundant fragment is expected to be the phenylselenenyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organoselenium compounds and can be adapted for **phenylselenenyl chloride**.

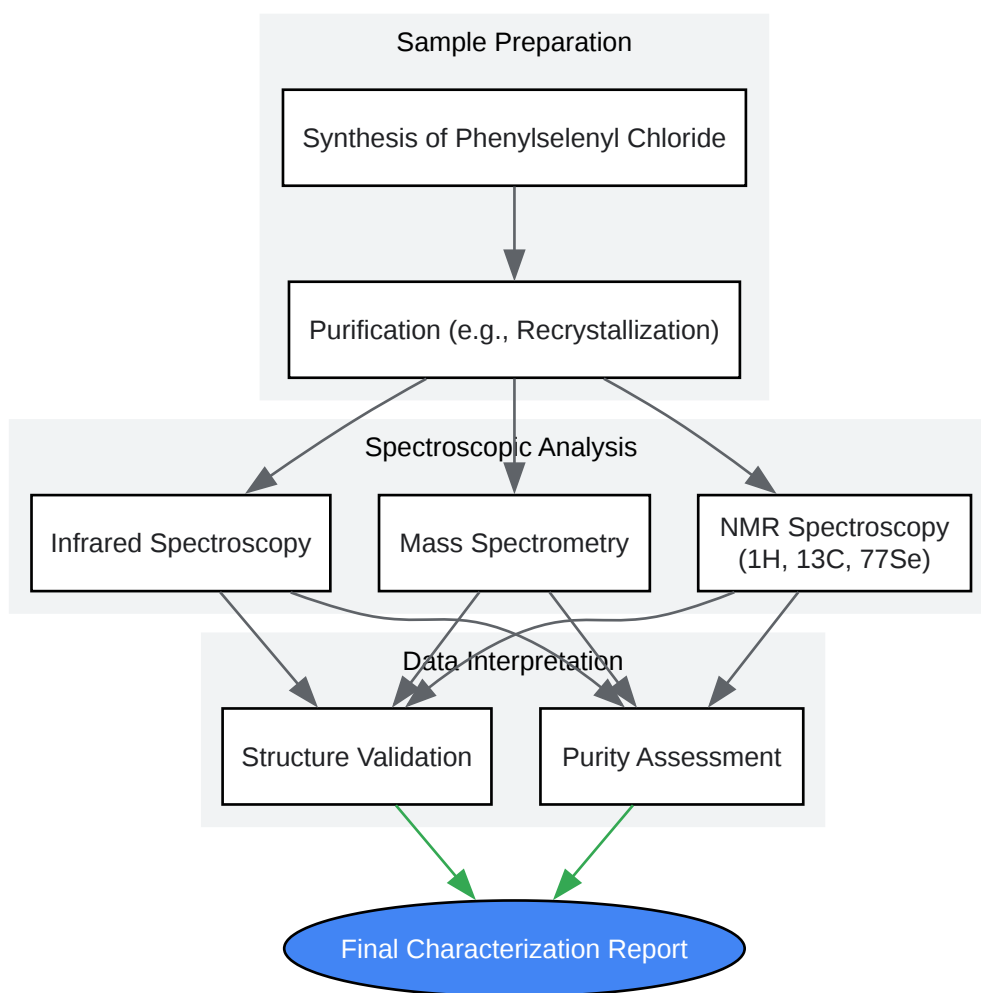
NMR Spectroscopy (^1H , ^{13}C , ^{77}Se): A solution of **phenylselenenyl chloride** (typically 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ^{77}Se NMR, a dedicated or broadband probe is required, and spectra are typically acquired on a high-field instrument (e.g., 500 MHz for protons). Chemical shifts are referenced to tetramethylsilane (TMS) for ^1H and ^{13}C , and dimethyl selenide (Me_2Se) for ^{77}Se .

Infrared (IR) Spectroscopy: Due to the solid nature of **phenylselenenyl chloride**, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like **phenylselenenyl chloride**. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizing Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of **phenylselenenyl chloride** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **phenylselenenyl chloride**.

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